

Spectroscopic Characterization of Mucobromic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mucobromic acid**

Cat. No.: **B152200**

[Get Quote](#)

Executive Summary: This document provides a comprehensive technical overview of the spectroscopic methods used to characterize **Mucobromic acid** (CAS No: 488-11-9). It is intended for researchers, chemists, and professionals in the field of drug development and materials science who require detailed analytical data and protocols. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, presenting quantitative data in structured tables and outlining detailed experimental methodologies.

Introduction to Mucobromic Acid

Mucobromic acid is an organic compound with the chemical formula $C_4H_2Br_2O_3$ and a molecular weight of approximately 257.87 g/mol .^{[1][2]} It is a highly functionalized molecule featuring a dibrominated alkene, an aldehyde, and a carboxylic acid group.^[2] Structurally, **Mucobromic acid** can exist in tautomeric forms: the acyclic (2Z)-2,3-dibromo-4-oxobut-2-enoic acid and the cyclic 3,4-dibromo-5-hydroxy-2,5-dihydrofuran-2-one.^[2] This duality is critical in the analysis of its spectroscopic data. Due to its reactive nature, it serves as a versatile starting material in the synthesis of various furanone derivatives and other heterocyclic compounds.^[3] Accurate spectroscopic characterization is therefore essential for verifying its structure, assessing purity, and ensuring quality control in synthetic applications.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **Mucobromic acid**. The data presented is primarily consistent with the acyclic aldehyde-carboxylic acid structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

The proton NMR spectrum is relatively simple, distinguished by the signal from the aldehydic proton. The carboxylic acid proton often appears as a very broad signal or may undergo exchange with deuterated solvents, rendering it undetectable.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
~6.08	Singlet	1H	Aldehydic proton (-CHO)	CD ₃ OD

¹³C NMR Data

Experimental ¹³C NMR data for **Mucobromic acid** is not readily available in the cited literature. However, based on the known functional groups, the expected chemical shift ranges can be predicted.[4][5][6]

Expected Chemical Shift (δ) ppm	Carbon Assignment
185 - 195	Aldehyde Carbonyl (C=O)
165 - 180	Carboxylic Acid Carbonyl (C=O)
120 - 140	Alkene Carbon (C-Br)
110 - 130	Alkene Carbon (C-Br)

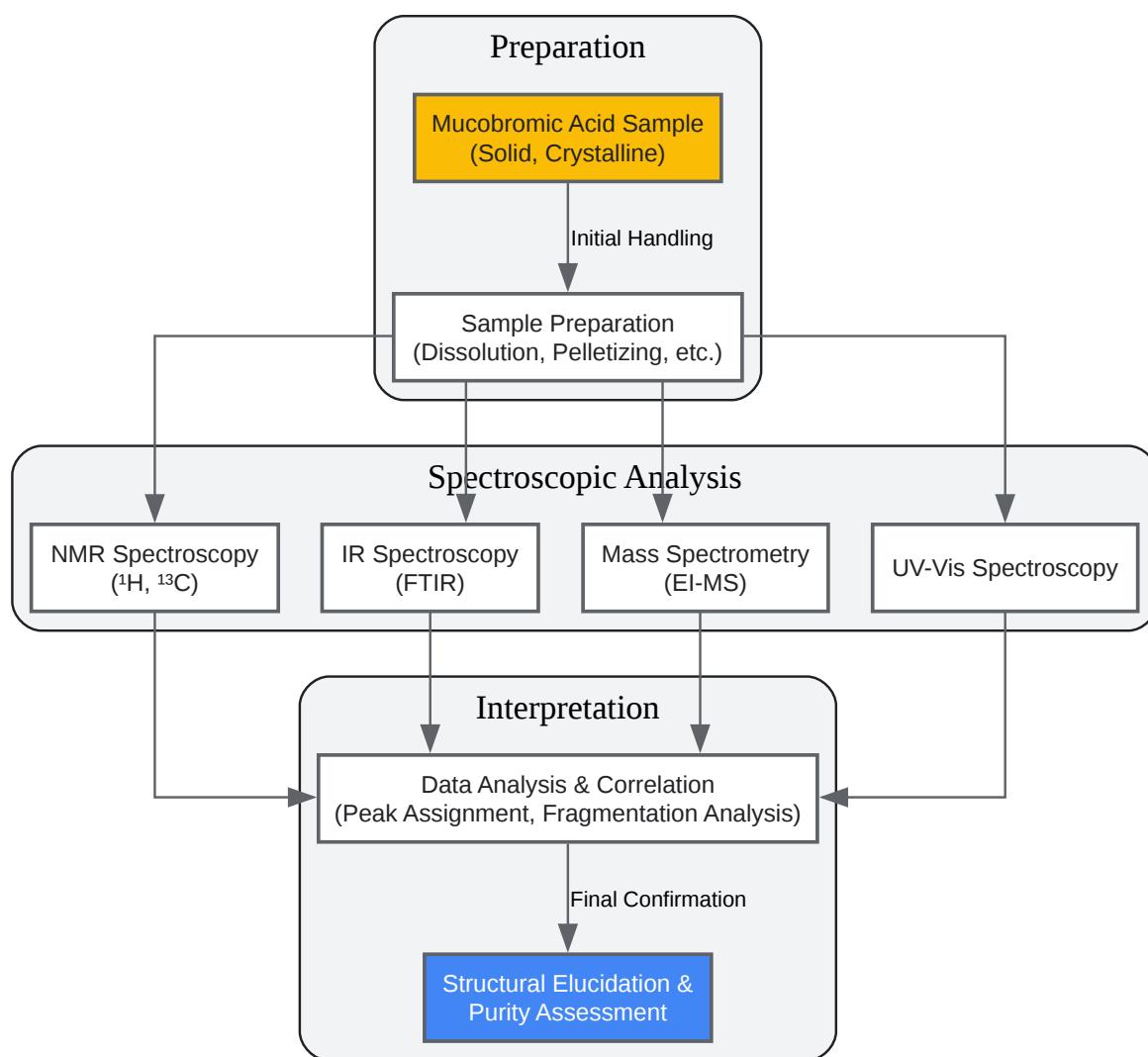
The IR spectrum of **Mucobromic acid** is characterized by the distinct absorption bands of its carbonyl and hydroxyl functional groups.[7][8][9]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (from carboxylic acid, H-bonded)
~1760 - 1690	Strong, Sharp	C=O stretch (from carboxylic acid and aldehyde)
~1650 - 1620	Medium	C=C stretch (alkene)
~1320 - 1210	Medium	C-O stretch (carboxylic acid)
~950 - 910	Medium, Broad	O-H bend (out-of-plane)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

m/z Ratio	Interpretation
256, 258, 260	Molecular Ion Peak Cluster [M] ⁺ , [M+2] ⁺ , [M+4] ⁺
177, 179	[M-Br] ⁺
211, 213, 215	[M-COOH] ⁺
132, 134	[M-Br-COOH] ⁺

Note: The molecular ion peak cluster appears in an approximate 1:2:1 intensity ratio, which is a definitive indicator of a dibrominated compound.


Mucobromic acid possesses a conjugated system (C=C double bond conjugated with a carbonyl group), which gives rise to UV absorption.[10]

λ _{max} (nm)	Electronic Transition	Solvent
~220 - 280 (Expected)	π → π [*]	Methanol or Ethanol

Note: The exact absorption maximum can be influenced by the solvent used.[\[10\]](#)

Experimental Workflow

The general workflow for the complete spectroscopic characterization of a **Mucobromic acid** sample involves several integrated analytical steps.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mucobromic acid [webbook.nist.gov]
- 2. Mucobromic acid - Wikipedia [en.wikipedia.org]
- 3. Mucobromic acid, 99+% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Spectroscopic Characterization of Mucobromic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152200#spectroscopic-characterization-of-mucobromic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com